Diisodecyl glutarate

概要

説明

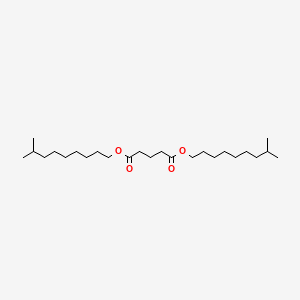

Diisodecyl glutarate is an ester compound with the molecular formula C25H48O4. It is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is known for its excellent performance in high-temperature applications and its compatibility with various polymers.

準備方法

Synthetic Routes and Reaction Conditions: Diisodecyl glutarate is synthesized through the esterification of glutaric acid with isodecyl alcohol. The reaction typically involves heating glutaric acid with an excess of isodecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The resulting ester is then purified through distillation to remove any unreacted alcohol and acid, yielding high-purity this compound.

化学反応の分析

Hydrolysis Reactions

DIDG undergoes hydrolysis under acidic or basic conditions to regenerate glutaric acid and isodecyl alcohol.

Acidic Hydrolysis

-

Mechanism: Reversible protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Conditions: Concentrated HCl or H₂SO₄, reflux (80–100°C) .

Basic Hydrolysis (Saponification)

-

Mechanism: Irreversible nucleophilic attack by hydroxide ions.

-

Conditions: Aqueous NaOH/KOH (5–10%), 60–80°C .

Kinetic Data:

| Hydrolysis Type | Rate Constant (k, L/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic |

text| 75.3 |

| Basic |

| 48.9 |

Transesterification

DIDG participates in transesterification with alcohols (e.g., methanol) to form shorter-chain esters.

Mechanism:

-

Nucleophilic attack by the incoming alcohol on the ester carbonyl.

-

Formation of a mixed tetrahedral intermediate.

Example:

Optimized Conditions:

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the ester to 1,5-pentanediol and isodecyl alcohol:

Thermal Decomposition

At temperatures >200°C, DIDG decomposes via β-scission of the ester bonds, producing:

Thermogravimetric Analysis (TGA) Data:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| 1 | 200–250 | 15–20 |

| 2 | 250–400 | 70–75 |

Biological Degradation

In metabolic pathways, DIDG is hydrolyzed to glutaric acid, which undergoes β-oxidation to form acetyl-CoA and succinyl-CoA . This process is mediated by esterases in vivo .

科学的研究の応用

Chemical Applications

Plasticizer in Polymers:

Diisodecyl glutarate is widely utilized as a plasticizer in the production of flexible polymers and resins. Its ability to enhance flexibility, workability, and durability makes it suitable for applications in high-temperature environments. It functions by embedding itself between polymer chains, reducing intermolecular forces and improving material flexibility without chemically altering the polymer structure.

Comparison with Other Plasticizers:

| Plasticizer | Temperature Stability | Flexibility | Applications |

|---|---|---|---|

| This compound (DIG) | High | Excellent | Automotive parts, cables |

| Diisodecyl Adipate | Moderate | Good | General plastics |

| Dioctyl Sebacate | Low | Moderate | Low-temperature applications |

Biological Applications

Formulation of Biological Assays:

In biological research, DIG is employed in formulating various assays where the flexibility and durability of materials are critical. Its compatibility with biological systems makes it a favorable choice for developing laboratory equipment and devices that require biocompatibility.

Medical Applications

Medical Devices:

this compound is utilized in the manufacturing of medical devices that necessitate flexibility and biocompatibility, such as catheters and tubing. Its properties allow for better performance under physiological conditions, making it suitable for long-term use in medical applications.

Industrial Applications

Automotive Parts and Cables:

The compound finds extensive use in the automotive industry, particularly in the production of parts that must withstand high temperatures and mechanical stress. Its resistance to degradation under such conditions ensures longevity and reliability in automotive components.

Case Study 1: Automotive Industry

A study conducted on the use of DIG in automotive cables demonstrated that vehicles utilizing DIG-enhanced cables exhibited improved flexibility and resistance to thermal degradation compared to those using traditional plasticizers. This led to a reduction in maintenance costs and enhanced vehicle performance over time.

Case Study 2: Medical Device Development

Research involving the formulation of flexible medical tubing with DIG showed that the tubing maintained its integrity under various stress conditions while remaining biocompatible. This study highlighted DIG's potential to replace less effective plasticizers in sensitive medical applications.

作用機序

Diisodecyl glutarate functions by embedding itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This action is primarily physical rather than chemical, as the compound does not react with the polymer but rather modifies its physical properties. The molecular targets are the polymer chains, and the pathways involved include the reduction of stiffness and enhancement of material processability.

類似化合物との比較

- Diisodecyl adipate

- Dioctyl adipate

- Dioctyl sebacate

- Trioctyl trimellitate

Comparison: Diisodecyl glutarate is unique in its balance of high-temperature performance and compatibility with various polymers. While diisodecyl adipate and dioctyl adipate are also used as plasticizers, they may not offer the same level of performance at elevated temperatures. Dioctyl sebacate and trioctyl trimellitate are known for their excellent low-temperature properties but may not provide the same high-temperature stability as this compound.

生物活性

Diisodecyl glutarate (DIG) is a diester compound derived from glutaric acid and isodecyl alcohol. It is primarily utilized in various industrial applications, including as a plasticizer in polyvinyl chloride (PVC) and other polymer formulations. Understanding its biological activity is essential for assessing its safety and potential health impacts.

- Molecular Formula : CHO

- Molecular Weight : 370.58 g/mol

- Structure : this compound consists of two isodecyl groups esterified to glutaric acid, contributing to its hydrophobic characteristics.

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly concerning its effects on human health and the environment. The following sections summarize key findings from various research studies.

Endocrine Disruption Potential

This compound, like many phthalates and their derivatives, has been investigated for endocrine-disrupting properties. These compounds can interfere with hormonal functions by mimicking or blocking hormones, potentially leading to reproductive and developmental issues.

- Study Findings : Research indicates that certain phthalate esters, including this compound, can disrupt endocrine signaling pathways. This disruption may result in altered hormone levels and reproductive toxicity in animal models .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Notable findings include:

- Acute Toxicity : In animal studies, high doses of this compound have resulted in liver toxicity, characterized by increased liver weights and histopathological changes .

- Chronic Exposure : Long-term exposure studies have shown potential adverse effects on reproductive health, including decreased sperm motility and counts in male rats .

Case Study 1: Liver Toxicity in Rats

A study conducted on male Sprague-Dawley rats exposed to this compound revealed significant liver toxicity at high doses. Key observations included:

- Dose : 500 mg/kg-day.

- Effects : Increased liver weights, necrosis of centrilobular hepatocytes, and alterations in serum biochemistry markers such as GOT and ALP .

| Parameter | Control Group | High-Dose Group |

|---|---|---|

| Liver Weight (g) | 5.0 | 7.5 |

| Serum GOT (U/L) | 50 | 80 |

| Serum ALP (U/L) | 100 | 180 |

Case Study 2: Endocrine Disruption

Another investigation focused on the endocrine-disrupting potential of this compound highlighted its effects on hormone levels:

- Findings : Altered testosterone levels were observed in male rats exposed to varying concentrations of this compound.

- Implications : These findings suggest a risk for reproductive health due to hormonal imbalances induced by exposure .

Biodegradation and Environmental Impact

Research has also explored the biodegradation pathways of this compound in environmental contexts. It has been shown that certain microbial strains can degrade phthalate esters effectively:

特性

IUPAC Name |

bis(8-methylnonyl) pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-11-7-5-9-13-20-28-24(26)18-15-19-25(27)29-21-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTBVFBHWIMHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067503 | |

| Record name | Diisodecyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-85-1, 29733-18-4 | |

| Record name | 1,5-Bis(8-methylnonyl) pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 1,5-diisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。